Yield Advantage vs N-Phenylmaleimide in Aqueous Cycloaddition
In a head-to-head comparison under identical aqueous conditions, 1-cyclopropyl-1H-pyrrole-2,5-dione (N-cyclopropylmaleimide) demonstrated a superior reaction yield compared to its N-phenyl analog [1]. This quantifiable difference in yield directly impacts the efficiency and cost-effectiveness of synthetic routes employing this building block.
| Evidence Dimension | Reaction Yield of Aromatic Product |
|---|---|
| Target Compound Data | 80% Yield |
| Comparator Or Baseline | N-Phenylmaleimide: 73% Yield |
| Quantified Difference | +7% absolute yield increase (9.6% relative improvement) |
| Conditions | H2O, 50°C [1] |
Why This Matters
Higher yields in key synthetic steps reduce raw material waste and lower overall production costs, making this compound a more efficient choice for scale-up than N-phenylmaleimide.
- [1] PMC. (2021). Table 9: Yields of Aromatic Products from Maleimide Cycloaddition. International Journal of Molecular Sciences, 22(21), 11856. Retrieved April 19, 2026. View Source
